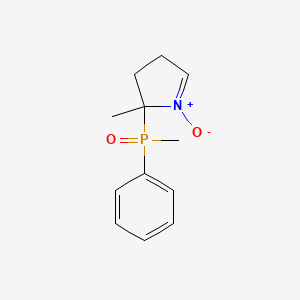
2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl)-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl)-, 1-oxide is a complex organic compound with a unique structure that includes a pyrrole ring, a phosphinyl group, and an oxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl)-, 1-oxide typically involves the reaction of 3,4-dihydro-2-methyl-2H-pyrrole with a methylphenylphosphinyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl)-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The phosphinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce hydroxyl derivatives.
Applications De Recherche Scientifique
2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl)-, 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphinyl group plays a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl)-, 1-oxide: This compound is unique due to the presence of both a phosphinyl group and an oxide.
2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl): Lacks the oxide group, which may affect its reactivity and applications.
2H-Pyrrole, 3,4-dihydro-2-methyl-2-(methylphenylphosphinyl)-, 1-hydroxide: Contains a hydroxyl group instead of an oxide, leading to different chemical properties.
Uniqueness
The presence of both a phosphinyl group and an oxide in this compound makes it unique among similar compounds
Propriétés
Numéro CAS |
600738-65-6 |
|---|---|
Formule moléculaire |
C12H16NO2P |
Poids moléculaire |
237.23 g/mol |
Nom IUPAC |
2-methyl-2-[methyl(phenyl)phosphoryl]-1-oxido-3,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C12H16NO2P/c1-12(9-6-10-13(12)14)16(2,15)11-7-4-3-5-8-11/h3-5,7-8,10H,6,9H2,1-2H3 |
Clé InChI |
DKUUQMMJNDPPRP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC=[N+]1[O-])P(=O)(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



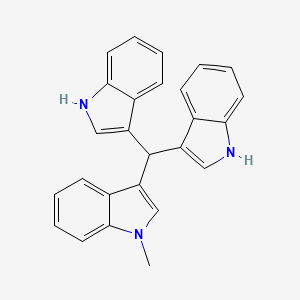
![N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline](/img/structure/B12567059.png)
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12567060.png)
![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)
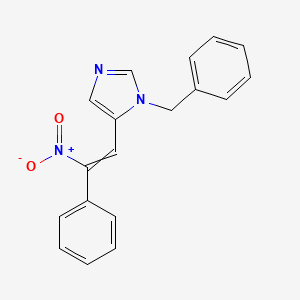
![6,7,8-Trifluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12567069.png)
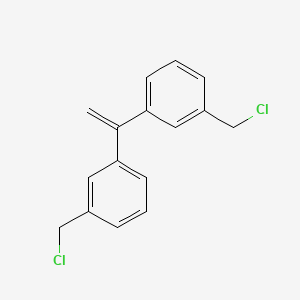
![4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine](/img/structure/B12567080.png)
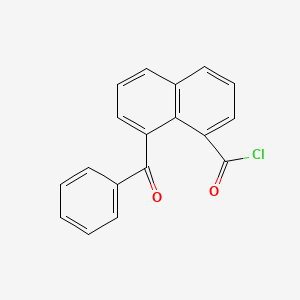
![2,2'-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12567092.png)
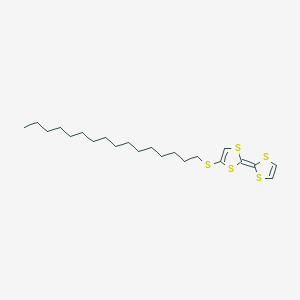

![2-Oxaspiro[4.5]dec-7-ene-1,6-dione, 8-methyl-, (5S)-](/img/structure/B12567112.png)
